

# Rogaratinib: A Pan-FGFR Inhibitor for Precision Oncology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.<sup>[1][2]</sup> Aberrant activation of this pathway, through gene amplification, activating mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and non-small-cell lung cancer.<sup>[1][3][4][5]</sup> Rogaratinib (BAY 1163877) is a potent and selective, orally bioavailable small-molecule pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.<sup>[3][6][7][8]</sup> This technical guide provides a comprehensive overview of rogaratinib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

## Introduction to Rogaratinib

Rogaratinib is a type I ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.<sup>[6][9]</sup> Its development has been guided by a biomarker-driven approach, focusing on tumors with FGFR mRNA overexpression as a predictive marker for sensitivity.<sup>[10][11][12]</sup>

Chemical Structure:

- IUPAC Name: 4-((4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][6][9][13]triazin-7-yl)methyl)piperazin-2-one[14]
- Molecular Formula: C<sub>23</sub>H<sub>26</sub>N<sub>6</sub>O<sub>3</sub>S[15]
- Molecular Weight: 466.56 g/mol [15]

## Mechanism of Action

Rogaratinib functions as a pan-FGFR inhibitor, effectively blocking the catalytic activity of all four FGFR family members.[3][6][7] The binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][16] This phosphorylation event creates docking sites for adaptor proteins, leading to the activation of multiple downstream signaling pathways critical for tumor growth and survival, including:

- RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[1][6][16]
- PI3K-AKT-mTOR Pathway: Plays a crucial role in cell survival and inhibition of apoptosis.[1][6][16]
- PLC<sub>Y</sub> Pathway: Involved in cell motility and invasion.[1][16]
- JAK-STAT Pathway: Contributes to tumor invasion and metastasis.[1][16]

By inhibiting FGFR autophosphorylation, rogaratinib effectively abrogates the activation of these downstream pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in FGFR-dependent cancer models.[3][6][13]

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: FGFR Signaling Pathway and Mechanism of Rogaratinib Inhibition.

## Preclinical Data

### Biochemical Activity

Rogaratinib demonstrates high potency and selectivity for FGFRs in various biochemical assays.

Table 1: Biochemical Potency of Rogaratinib

| Target | Assay Type               | IC50 (nM) | Kd (nM) | Reference |
|--------|--------------------------|-----------|---------|-----------|
| FGFR1  | Radiometric Kinase Assay | 1.8       | 1.6     | [6]       |
| FGFR2  | Radiometric Kinase Assay | <1        | 5.0     | [6]       |
| FGFR3  | Radiometric Kinase Assay | 9.2       | 7.8     | [6]       |
| FGFR4  | Radiometric Kinase Assay | 1.2       | 7.6     | [6]       |
| VEGFR2 | Kinase Assay             | >1000     | -       | [6]       |
| VEGFR3 | Kinase Assay             | 130       | -       | [6]       |
| CSF1R  | Kinase Assay             | 166       | -       | [6]       |
| Tie2   | Kinase Assay             | 1300      | -       | [6]       |

## Cellular Activity

Rogaratinib effectively inhibits the proliferation of cancer cell lines characterized by FGFR overexpression or activating mutations.

Table 2: Anti-proliferative Activity of Rogaratinib in Cancer Cell Lines

| Cell Line  | Cancer Type       | FGFR Alteration      | IC50 (nM) | Reference |
|------------|-------------------|----------------------|-----------|-----------|
| NCI-H1581  | Lung Cancer       | FGFR1 amplification  | 36        | [6]       |
| DMS-114    | Lung Cancer       | FGFR1 amplification  | 244       | [6]       |
| MFM-223    | Breast Cancer     | FGFR2 amplification  | 130       | [6]       |
| NCI-H716   | Colorectal Cancer | FGFR2 amplification  | 100       | [6]       |
| RT-112     | Bladder Cancer    | FGFR3 fusion         | 180       | [6]       |
| MDA-MB-453 | Breast Cancer     | FGFR4 overexpression | 100       | [6]       |

## In Vivo Efficacy

Rogaratinib has demonstrated significant anti-tumor activity in various cell line-derived and patient-derived xenograft models with FGFR alterations.[3][6][13] Efficacy in these models strongly correlates with the level of FGFR mRNA expression.[3][13]

## Clinical Data

Rogaratinib has been evaluated in several clinical trials, primarily in patients with advanced solid tumors harboring FGFR alterations.

Table 3: Summary of Key Clinical Trial Results for Rogaratinib

| Trial Identifier     | Phase  | Cancer Type           | Patient Selection           | Key Findings                                                                                                                                        | Reference                                                      |
|----------------------|--------|-----------------------|-----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| NCT01976741          | I      | Advanced Solid Tumors | FGFR1-3 mRNA overexpression | Recommend ed Phase 2 dose (RP2D) of 800 mg BID. Objective Response Rate (ORR) of 24% in urothelial carcinoma patients.                              | <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> |
| FORT-1 (NCT03410693) | II/III | Urothelial Carcinoma  | FGFR1/3 mRNA overexpression | ORR of 20.7% with rogaratinib vs. 19.3% with chemotherapy. Exploratory analysis showed a higher ORR (52.4%) in patients with FGFR3 DNA alterations. | <a href="#">[10]</a> <a href="#">[17]</a>                      |

## Experimental Protocols

### Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay to determine the IC50 of rogaratinib against FGFR kinases.

**Materials:**

- Recombinant FGFR kinase (with an epitope tag, e.g., GST or His)
- LanthaScreen™ Eu-anti-tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- Rogaratinib serial dilutions
- 384-well microplate

**Procedure:**

- Prepare Reagents:
  - Prepare a 3X solution of rogaratinib serial dilutions in Kinase Buffer A.
  - Prepare a 3X kinase/antibody mixture in Kinase Buffer A. The final concentrations will depend on the specific kinase and antibody lot.
  - Prepare a 3X tracer solution in Kinase Buffer A at a concentration close to its K<sub>d</sub> for the specific kinase.
- Assay Assembly:
  - Add 5 µL of the 3X rogaratinib dilutions to the wells of the 384-well plate.
  - Add 5 µL of the 3X kinase/antibody mixture to each well.
  - Add 5 µL of the 3X tracer solution to each well.
- Incubation:
  - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition:

- Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor) following excitation at approximately 340 nm.
- Data Analysis:
  - Calculate the emission ratio (665 nm / 615 nm).
  - Plot the emission ratio against the logarithm of the rogaratinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the effect of rogaratinib on the viability of cancer cell lines by quantifying ATP, an indicator of metabolically active cells.[\[13\]](#)

### Materials:

- Cancer cell line of interest
- Complete culture medium
- 96-well opaque-walled microplate
- Rogaratinib serial dilutions
- CellTiter-Glo® Reagent

### Procedure:

- Cell Seeding:
  - Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium and allow them to adhere overnight.
- Compound Treatment:

- Prepare serial dilutions of rogaratinib in culture medium.
- Add the desired concentrations of rogaratinib to the wells. Include a vehicle control (e.g., DMSO).
- Incubation:
  - Incubate the plate for 72 hours at 37°C in a humidified incubator.
- Assay Procedure:
  - Equilibrate the plate to room temperature for approximately 30 minutes.
  - Add 100 µL of CellTiter-Glo® Reagent to each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:
  - Measure the luminescence using a plate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Plot the percentage of viability against the logarithm of the rogaratinib concentration and fit the data to a dose-response curve to determine the IC50 value.

## Western Blot Analysis of FGFR and ERK Phosphorylation

This protocol is used to assess the inhibitory effect of rogaratinib on the phosphorylation of FGFR and its downstream effector ERK.[\[6\]](#)

### Materials:

- Cancer cell line of interest

- Rogaratinib
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

**Procedure:**

- Cell Treatment and Lysis:
  - Treat cells with various concentrations of rogaratinib for a specified time.
  - Lyse the cells with lysis buffer and collect the protein lysates.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
  - Transfer the separated proteins to a PVDF membrane.

- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis:
  - Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

## In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of rogaratinib in a mouse xenograft model.

### Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line of interest
- Matrigel (optional)
- Rogaratinib formulated for in vivo administration
- Vehicle control
- Calipers

### Procedure:

- Tumor Implantation:
  - Subcutaneously inject a suspension of cancer cells (e.g.,  $1-5 \times 10^6$  cells), often mixed with Matrigel, into the flank of each mouse.
- Tumor Growth and Randomization:
  - Allow the tumors to reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Randomize the mice into treatment groups (e.g., vehicle control and rogaratinib treatment group).
- Drug Administration:
  - Administer rogaratinib (e.g., by oral gavage) at the desired dose and schedule.
- Monitoring:
  - Measure the tumor volume with calipers 2-3 times per week. The volume can be calculated using the formula: Volume = (Length x Width<sup>2</sup>) / 2.
  - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint:
  - Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
- Data Analysis:
  - Plot the mean tumor volume for each treatment group over time to assess tumor growth inhibition.

## Visualizations

## Mechanism of Action Diagram



[Click to download full resolution via product page](#)

Caption: Rogaratinib's Mechanism of Action as an ATP-competitive FGFR inhibitor.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for evaluating a pan-FGFR inhibitor like rogaratinib.

## Conclusion

Rogaratinib is a potent and selective pan-FGFR inhibitor with a well-defined mechanism of action and demonstrated anti-tumor activity in preclinical models and clinical trials. Its development highlights the importance of a biomarker-driven strategy in precision oncology. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of rogaratinib and other FGFR-targeted therapies. Continued research into mechanisms of resistance and combination strategies will be crucial for maximizing the clinical benefit of this class of inhibitors.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Promega ADP-Glo™ Kinase Assay + FGFR4 Kinase Enzyme System | Fisher Scientific [fishersci.ca]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [se.promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]

- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - UK  
[thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- To cite this document: BenchChem. [Rogaratinib: A Pan-FGFR Inhibitor for Precision Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1191585#rogaratinib-as-a-pan-fgfr-inhibitor\]](https://www.benchchem.com/product/b1191585#rogaratinib-as-a-pan-fgfr-inhibitor)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)